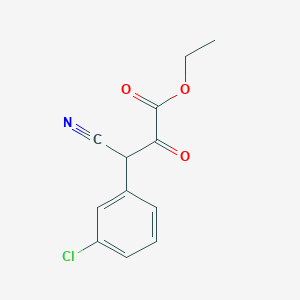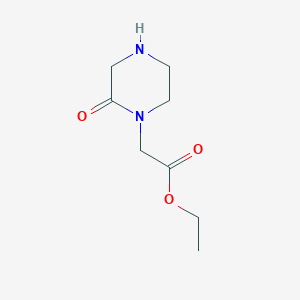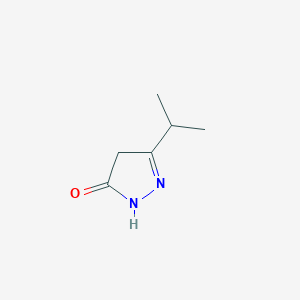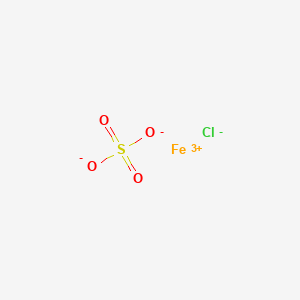
2-Hydroxy-5-(hydroxymethyl)benzoic acid
Vue d'ensemble
Description
“2-Hydroxy-5-(hydroxymethyl)benzoic acid” is a chemical compound with the molecular formula C8H8O3 . It is also known by its IUPAC name “2-(Hydroxymethyl)benzoic acid” and has a molecular weight of 152.147 Da . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-(hydroxymethyl)benzoic acid” consists of a benzene ring with a hydroxymethyl group (-CH2OH) and a carboxylic acid group (-COOH) attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers. The structure can be further analyzed using tools like NMR, IR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique
Mass Spectrometry Enhancement
2-Hydroxy-5-(hydroxymethyl)benzoic acid, as a derivative of benzoic acid, has been studied for its role in enhancing mass spectrometry. A study by Karas et al. (1993) demonstrated that benzoic acid derivatives can be used as additives to improve ion yields and signal-to-noise ratios in matrix-assisted laser desorption/ionization mass spectrometry, particularly for high-mass range molecules such as proteins and oligosaccharides (Karas et al., 1993).
Electrochemical Behavior
Research by Mandić et al. (2004) explored the electrochemical reduction of various 2-hydroxy-5-substituted benzoic acids. They found that the position of substituents and the pH of the solution significantly impact the electrochemical behavior of these compounds. This research helps understand the mechanisms of electrochemical reactions involving benzoic acid derivatives (Mandić et al., 2004).
Biosynthesis of Natural Products
Kang et al. (2012) reviewed the biosynthesis of 3,5-AHBA-derived natural products, a group to which 2-Hydroxy-5-(hydroxymethyl)benzoic acid is structurally related. This review provides insights into the molecular genetics and biochemical pathways involved in the production of AHBA-derived natural products, highlighting the relevance of these pathways in pharmaceutical and biochemical research (Kang et al., 2012).
Antibacterial Activity
Satpute et al. (2018) investigated the antibacterial activity of 3-hydroxy benzoic acid derivatives, which are structurally similar to 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Their research suggests potential applications of these compounds in developing new antibacterial agents (Satpute et al., 2018).
Cobalt Removal
Gunjate et al. (2020) used a derivative of 2-hydroxy benzoic acid for surface modification of activated carbon to enhance its capacity for cobalt removal from aqueous solutions. This application demonstrates the potential of benzoic acid derivatives in environmental remediation (Gunjate et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, “2-Hydroxy-5-methylbenzoic acid”, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing the dust, mist, spray, and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to “2-Hydroxy-5-(hydroxymethyl)benzoic acid”.
Propriétés
IUPAC Name |
2-hydroxy-5-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKBGCFBEGPHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609356 | |
| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
CAS RN |
7437-20-9 | |
| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1612092.png)









![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide](/img/structure/B1612108.png)
